molecular formula C15H16N2O B15057378 1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol

1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol

Cat. No.: B15057378
M. Wt: 240.30 g/mol
InChI Key: QUTUAVDTZCZBGS-UHFFFAOYSA-N
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Description

1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol is a compound that features an indole and pyridine ring system connected via an ethanol moiety. Indole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of indole derivatives with pyridine-based compounds. One common method includes the use of indole and 3-pyridinecarboxaldehyde under reductive amination conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol involves its interaction with various molecular targets. The indole ring system is known to bind with high affinity to multiple receptors, influencing biological pathways . This compound may exert its effects by modulating enzyme activity or interacting with DNA/RNA, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar compounds include other indole derivatives like indole-3-acetic acid and indole-3-carbinol. . Other similar compounds include:

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]ethanol

InChI

InChI=1S/C15H16N2O/c1-11(18)13-6-7-15(16-10-13)17-9-8-12-4-2-3-5-14(12)17/h2-7,10-11,18H,8-9H2,1H3

InChI Key

QUTUAVDTZCZBGS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)N2CCC3=CC=CC=C32)O

Origin of Product

United States

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